molecular formula C20H19N3O B3840594 (E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile

Cat. No.: B3840594
M. Wt: 317.4 g/mol
InChI Key: PHFUPNQEKDPLGB-LFIBNONCSA-N
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Description

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The methyl group can be introduced at the 6-position of the benzimidazole ring through alkylation reactions.

    Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be introduced through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar structures, such as benzimidazole itself or other substituted benzimidazoles.

    Prop-2-enenitrile Derivatives: Compounds with similar functional groups, such as other nitrile-containing compounds.

Uniqueness

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-13(2)24-19-7-5-4-6-15(19)11-16(12-21)20-22-17-9-8-14(3)10-18(17)23-20/h4-11,13H,1-3H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFUPNQEKDPLGB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3OC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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